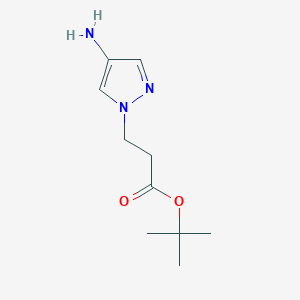

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-aminopyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)4-5-13-7-8(11)6-12-13/h6-7H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUOPGYXDOYPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946813-52-0 | |

| Record name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural attributes allow it to interact with multiple biological targets, making it a candidate for developing new drugs aimed at treating conditions such as inflammation and cancer.

Biological Activity : Compounds containing the pyrazole moiety are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in inflammatory processes.

Material Science

Development of New Materials : The compound can be utilized to create materials with specific electronic or optical properties. Its unique structure allows for modifications that enhance material performance in applications such as sensors and coatings. For instance, studies have shown that incorporating this compound into polymer matrices can result in materials with improved electrical conductivity and thermal stability.

Biological Studies

Enzyme Interaction Studies : this compound functions as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to bind to specific targets makes it valuable for understanding biochemical pathways within cellular systems.

Case Studies

| Case Study | Findings |

|---|---|

| Anti-inflammatory Drug Development | Research demonstrated that derivatives of this compound significantly inhibit cyclooxygenase enzymes, suggesting therapeutic applications for inflammatory diseases. |

| Material Science Innovations | A study focused on developing novel materials for electronic applications found that incorporating this compound into polymer matrices enhanced electrical conductivity and thermal stability. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate

- CAS Number : 1946813-52-0

- Molecular Formula : C₁₀H₁₇N₃O₂

- Molecular Weight : 211.26 g/mol

- Structure: Comprises a tert-butyl ester group linked via a propanoate chain to a 4-amino-pyrazole ring.

Applications: This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its tert-butyl ester group provides stability under basic conditions, while the amino-pyrazole moiety offers nucleophilic reactivity for further functionalization .

Comparison with Structurally Similar Compounds

tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate

- CAS: Not explicitly provided (see ).

- Molecular Formula : C₁₄H₂₆O₆ (estimated).

- Key Features :

- Contains a polyethylene glycol (PEG)-like ethoxy chain instead of the pyrazole ring.

- The hydroxyl group enhances hydrophilicity, making it suitable for solubilizing hydrophobic moieties in drug formulations.

- Synthesis: Prepared via nucleophilic substitution between tert-butyl acrylate and 2-[2-(2-hydroxyethoxy)ethoxy]ethanol under basic conditions .

- Applications : Used in polymer chemistry and surfactants due to its tunable solubility.

2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid

- CAS : 1955531-04-0

- Molecular Formula : C₁₂H₁₉N₃O₄

- Molecular Weight : 269.3 g/mol

- Key Features: Replaces the propanoate ester with a methylpropanoic acid group. The amino group on the pyrazole is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic steps.

- Applications : Ideal for peptide coupling reactions, where the Boc group allows controlled deprotection under acidic conditions .

tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate

- CAS: Not explicitly provided (see ).

- Key Features :

- A complex heterocyclic derivative incorporating a pyrimido-oxazin core and a tert-butyl carbamate group.

- The 4-methylpiperazine moiety enhances solubility and bioavailability.

- Synthesis : Prepared via coupling reactions involving trifluoroacetic acid as a catalyst .

- Applications : Investigated as a kinase inhibitor in oncology research.

Comparative Analysis

Structural and Functional Differences

Stability and Handling

- The tert-butyl ester in the target compound is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane).

- The Boc group in the derivative (CAS 1955531-04-0) is acid-labile, requiring careful handling in acidic environments .

Biological Activity

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate, a compound with the molecular formula and CAS number 1946813-52-0, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole scaffolds have been shown to possess antibacterial activity against various strains of bacteria. In a study evaluating a series of pyrazole derivatives, certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4 | Escherichia coli |

| Compound B | 8 | Staphylococcus aureus |

| This compound | TBD | TBD |

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. A study found that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Study on Pyrazole Derivatives

A comprehensive review highlighted the synthesis and biological evaluation of various pyrazole derivatives, including those similar to this compound. The findings indicated that modifications in the pyrazole ring significantly influenced biological activity, with some derivatives showing promising results in inhibiting key enzymes related to inflammation and infection .

Optimization as Antibiotic Adjuvants

Another study focused on optimizing pyrazole compounds as antibiotic adjuvants. The results showed that certain derivatives could enhance the efficacy of existing antibiotics against resistant bacterial strains. This underscores the potential for this compound to serve as a valuable lead compound in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.